2-(Methoxycarbonyl)nicotinic acid
Overview
Description
2-(Methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, where a methoxycarbonyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(Methoxycarbonyl)nicotinic acid, also known as Methyl nicotinate, is thought to involve peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
It is believed that this compound promotes the release of prostaglandin d2, which acts locally due to its short half-life . Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
It is known that nicotine, a related compound, can be degraded via three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .
Pharmacokinetics
It is known that methyl nicotinate, a related compound, is used topically and acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin permeability.
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is thought to be due to peripheral vasodilation .
Biochemical Analysis
Biochemical Properties
2-(Methoxycarbonyl)nicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The compound can act as a precursor or intermediate in the synthesis of NAD, a crucial coenzyme in redox reactions. Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of sirtuins, a family of proteins involved in cellular regulation and aging. By affecting sirtuin activity, this compound can impact processes such as DNA repair, apoptosis, and metabolic regulation . Furthermore, it may alter the expression of genes involved in oxidative stress responses and energy metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist for certain nicotinic acid receptors, influencing downstream signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in NAD biosynthesis, thereby affecting cellular redox states and energy production . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing NAD biosynthesis and improving metabolic function. At high doses, it can exhibit toxic or adverse effects. Studies have reported threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels . High doses of this compound may lead to oxidative stress, mitochondrial dysfunction, and other adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are key players in the NAD salvage pathway . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nicotinic acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)nicotinic acid can be achieved through several methods. One common approach involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-(Methoxycarbonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, which lacks the methoxycarbonyl group.
Methyl nicotinate: A similar compound where the carboxyl group is esterified with methanol.
2-Methyl nicotinic acid: A derivative with a methyl group at the second position instead of a methoxycarbonyl group.
Uniqueness
2-(Methoxycarbonyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIORZYXTUXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178894 | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24195-07-1 | |
Record name | 2-Methyl 2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24195-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24195-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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